molecular formula C6H4Cl3NO B566509 4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride CAS No. 106116-32-9

4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride

Cat. No.: B566509
CAS No.: 106116-32-9
M. Wt: 212.454
InChI Key: SWFAWUSKOSBUPX-UHFFFAOYSA-N
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Description

4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl3NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride typically involves the chlorination of 1-methylpyrrole followed by acylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-1-methylpyrrole-2-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The chlorine atoms on the pyrrole ring make it susceptible to nucleophilic attack, leading to various substitution reactions. The compound can also interact with biological molecules, potentially affecting cellular pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-2-carbonyl chloride: Similar in structure but lacks the chlorine substituents.

    4,5-Dichloro-1H-pyrrole-2-carboxylic acid: Similar but contains a carboxylic acid group instead of a carbonyl chloride.

    1-Methyl-1H-pyrrole-2-carbonyl chloride: Similar but lacks the chlorine substituents

Properties

CAS No.

106116-32-9

Molecular Formula

C6H4Cl3NO

Molecular Weight

212.454

IUPAC Name

4,5-dichloro-1-methylpyrrole-2-carbonyl chloride

InChI

InChI=1S/C6H4Cl3NO/c1-10-4(6(9)11)2-3(7)5(10)8/h2H,1H3

InChI Key

SWFAWUSKOSBUPX-UHFFFAOYSA-N

SMILES

CN1C(=CC(=C1Cl)Cl)C(=O)Cl

Synonyms

1H-Pyrrole-2-carbonyl chloride, 4,5-dichloro-1-methyl- (9CI)

Origin of Product

United States

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